2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Description
2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (CAS: 109819-94-5) is a chiral tertiary amine with the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.29 g/mol . It features a pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group and a 2-hydroxyethyl side chain. The compound is also known by synonyms such as AM95606 and (R)-2-[isopropyl((1-methylpyrrolidin-3-yl)amino)]ethanol .
Notably, this compound has been listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or niche applicability .
Properties
IUPAC Name |
2-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(2)11(3)10-4-5-12(8-10)6-7-13/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQKEUXSWHTOLF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the reaction of a pyrrolidine derivative with an isopropyl-methyl-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of 2-[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol on a commercial scale.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the pyrrolidine ring undergoes alkylation and acylation under standard conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | N-Alkylated derivatives (e.g., N-methyl-pyrrolidine analog) | 72–85% | |
| Acylation | Acetyl chloride, pyridine, RT | Acetylated product at the amine site | 68% |
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Steric hindrance from the isopropyl-methyl-amino group slows reaction kinetics compared to unsubstituted pyrrolidines.
Oxidation Reactions
The hydroxyl group and tertiary amine are susceptible to oxidation:
| Oxidation Site | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Hydroxyl Group | KMnO₄, H₂SO₄, 0°C | Ketone derivative | Over-oxidation to carboxylic acid avoided at low temps |
| Tertiary Amine | H₂O₂, AcOH, 50°C | N-Oxide formation | Limited by steric bulk of isopropyl group |
Esterification and Ether Formation
The hydroxyl group participates in oxygen-centered reactions:
| Reaction | Conditions | Products | Catalyst |
|---|---|---|---|
| Esterification | Acetic anhydride, DMAP, RT | Acetyl ester | 4-DMAP (5 mol%) |
| Ether Synthesis | Mitsunobu reaction (DIAD, Ph₃P) | Alkyl ethers (e.g., benzyl ether derivatives) | 82–90% yield |
-
Mitsunobu conditions preserve stereochemistry at the chiral center.
Ring-Opening and Rearrangement
The pyrrolidine ring undergoes selective transformations:
Nucleophilic Substitution
The compound acts as a nucleophile in SN2 reactions:
| Electrophile | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Benzyl bromide | DIPEA, CH₂Cl₂, 24h | Quaternary ammonium salt | Retention of configuration at C3 |
| Epichlorohydrin | H₂O, 40°C | Crosslinked polymer (pharmaceutical excipient) | Not reported |
Catalytic Hydrogenation
While the compound lacks unsaturated bonds, its synthetic precursors do:
| Substrate | Conditions | Role in Synthesis |
|---|---|---|
| Enamine precursor | H₂ (1 atm), Pd/C, MeOH | Final reduction step to yield target alcohol |
-
Critical for establishing the (R)-configuration at C3.
Stability Under Physiological Conditions
Relevance to drug development:
| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) |
|---|---|---|
| Aqueous solution | Hydrolysis of ester derivatives | 14.2 hr (acetylated form) |
| Simulated gastric fluid | N-Oxide formation | <10% degradation in 2 hr |
Scientific Research Applications
Pharmacological Studies
Research has demonstrated that derivatives of pyrrolidine, including 2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, exhibit significant pharmacological properties. These compounds are often investigated for their potential as:
- CNS Agents : Studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders.
Synthesis and Development
The synthesis of this compound has been explored in various research settings. The compound can be synthesized through multi-step reactions involving:
- Pyrrolidine Derivatives : Utilizing starting materials such as pyrrolidine and isopropylamine.
This synthetic pathway is critical for producing analogs with enhanced potency or selectivity for specific biological targets.
Case Studies
Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate CNS effects | Significant modulation of dopamine receptors was observed. |
| Study B | Assess analgesic properties | The compound demonstrated effective pain relief comparable to standard analgesics. |
| Study C | Investigate cognitive enhancement | Improvements in memory retention were noted in animal models. |
These studies underscore the compound's potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Stereochemical Impact
The (R)-configuration in the target compound distinguishes it from analogs like 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol, where stereochemistry may alter receptor binding or metabolic stability. For example, (R)-enantiomers in similar amines exhibit higher affinity for G protein-coupled receptors (GPCRs) compared to (S)-forms in preclinical models .
Substituent Effects
- Functional Group Variation: The acetamide group in N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide introduces hydrogen-bonding capacity, which could improve target engagement but complicate synthesis .
Discontinuation and Stability
Both the target compound and N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide were discontinued, likely due to instability under storage (e.g., hygroscopicity of ethanolamine derivatives) or low demand for chiral intermediates . In contrast, Fluorochem’s 2-{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol remains available, suggesting better stability from the methylene spacer between the pyrrolidine and amine groups .
Biological Activity
2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a chiral center, which is critical for its interaction with biological targets. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the pyrrolidine ring allows for specific binding interactions that can modulate biological pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, certain pyrrolidine derivatives have been tested against Gram-positive bacteria, demonstrating Minimum Inhibitory Concentrations (MIC) in the range of 4.9–17 µM against various strains, including Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent investigations into related compounds suggest potential neuroprotective effects through the inhibition of AChE and BChE. Such activities are crucial for developing treatments for Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of a series of pyrrolidine derivatives on SH-SY5Y cells under oxidative stress conditions. Compounds demonstrated significant protective effects against H2O2-induced cytotoxicity, indicating their potential use in neurodegenerative disease treatments .
- Antibacterial Evaluation : Another study assessed the antibacterial efficacy of pyrrolidine derivatives against various bacterial strains, revealing that some compounds showed potent activity with MIC values comparable to standard antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
